molecular formula C7H15O2PS2 B14445623 4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione CAS No. 78142-46-8

4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione

Cat. No.: B14445623
CAS No.: 78142-46-8
M. Wt: 226.3 g/mol
InChI Key: HLEKZFPAZLMFJS-UHFFFAOYSA-N
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Description

4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is a unique organophosphorus compound It is characterized by its distinctive structure, which includes a dioxaphosphinane ring with sulfur and thione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of tetramethyl-1,3,2-dioxaphosphinane with sulfur-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent addition to optimize yield and minimize impurities. The final product is usually purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The compound’s thione group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its combination of sulfur and thione functionalities within a dioxaphosphinane ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

78142-46-8

Molecular Formula

C7H15O2PS2

Molecular Weight

226.3 g/mol

IUPAC Name

4,4,6,6-tetramethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane

InChI

InChI=1S/C7H15O2PS2/c1-6(2)5-7(3,4)9-10(11,12)8-6/h5H2,1-4H3,(H,11,12)

InChI Key

HLEKZFPAZLMFJS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OP(=S)(O1)S)(C)C)C

Origin of Product

United States

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